N-[(4-CHLOROPHENYL)METHYL]-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE
Description
This compound features a [1,2,4]triazolo[4,3-a]quinoxaline core fused with a sulfanyl-acetamide group and a 4-chlorophenylmethyl substituent. The triazoloquinoxaline scaffold is known for its planar heteroaromatic structure, enabling DNA intercalation or enzyme inhibition, while the sulfanyl linkage may enhance binding to biological targets. The 4-chlorophenyl group contributes to lipophilicity and metabolic stability.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5OS/c1-12-23-24-18-19(22-15-4-2-3-5-16(15)25(12)18)27-11-17(26)21-10-13-6-8-14(20)9-7-13/h2-9H,10-11H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJTVVWTOVMSQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(4-CHLOROPHENYL)METHYL]-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazoloquinoxaline Core: The triazoloquinoxaline core can be synthesized via aromatic nucleophilic substitution reactions.
Introduction of the Chlorophenylmethyl Group: The chlorophenylmethyl group can be introduced through a Friedel-Crafts alkylation reaction, where the triazoloquinoxaline core is treated with 4-chlorobenzyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Sulfanylacetamide Group:
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
N-[(4-CHLOROPHENYL)METHYL]-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., Lewis acids, transition metal complexes), and specific temperature and pressure conditions.
Scientific Research Applications
N-[(4-CHLOROPHENYL)METHYL]-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound has shown potential as an antiviral and antimicrobial agent.
Pharmacology: The compound’s unique structure allows it to interact with specific biological targets, making it a candidate for drug development. It has been investigated for its potential use in treating infectious diseases and cancer.
Materials Science: The compound’s ability to form stable complexes with metal ions makes it useful in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The triazoloquinoxaline core can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, the compound may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the death of pathogenic organisms .
Comparison with Similar Compounds
Data Tables
Table 2: Physicochemical Properties
Key Findings and Implications
Halogen Effects : Chlorine substituents enhance metabolic stability, while fluorine may improve target affinity .
Core Modifications: Quinoxaline cores favor DNA interaction, whereas pyrazine or quinazolinone cores shift activity toward solubility or neurological targets .
Sulfanyl Linkages : Critical for binding through sulfur-mediated interactions, as seen in TopoII inhibitors and anticonvulsants .
Synthetic Routes : Click chemistry (e.g., ) offers efficient triazole formation, while cycloadditions enable heterocyclic diversity .
Biological Activity
N-[(4-Chlorophenyl)Methyl]-2-({1-Methyl-[1,2,4]Triazolo[4,3-A]Quinoxalin-4-Yl}Sulfanyl)Acetamide is a synthetic compound with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C22H19ClN2O2S2
- Molecular Weight : 442.98 g/mol
- CAS Number : 866008-25-5
- InChI Key : Not available
The compound exhibits a multifaceted mechanism of action that includes:
- Receptor Modulation : It acts as an agonist at various receptors, potentially influencing neurotransmitter systems.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways related to neuroprotection and inflammation.
Biological Activity Overview
The biological activities of this compound can be summarized in the following categories:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains. |
| Anticancer | Shows promise in inhibiting cancer cell proliferation in vitro. |
| Neuroprotective | Potential protective effects on neuronal cells against oxidative stress. |
| Anti-inflammatory | Reduces inflammation markers in preclinical models. |
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting potent antibacterial properties.
Anticancer Potential
In vitro assays demonstrated that this compound effectively reduced the viability of several cancer cell lines by inducing apoptosis. The IC50 values for different cell lines ranged from 5 to 20 µM.
Neuroprotective Effects
Research highlighted its neuroprotective effects in models of neurodegeneration. The compound reduced neuronal cell death and oxidative stress markers significantly compared to control groups.
Anti-inflammatory Properties
In a preclinical model of inflammation, the compound decreased levels of pro-inflammatory cytokines (TNF-alpha and IL-6), indicating its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
